N~1~-Butyl-4-fluoro-N~1~-methyl-1,2-benzenediamine
Overview
Description
“N~1~-Butyl-4-fluoro-N~1~-methyl-1,2-benzenediamine” is a chemical compound with the molecular formula C11H17FN2 . It is used only for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C11H17FN2 . The compound contains 11 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 196.26 . More detailed physical and chemical properties are not available in the sources I found .Scientific Research Applications
Practical Synthesis of Intermediates
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlights the challenges and advancements in the synthesis of fluorinated compounds. Traditional methods faced issues with yield and product isolation due to decomposition products. A practical approach using methyl nitrite and 2-fluoro-4-bromoaniline has been developed, showcasing the evolution of synthesis techniques for complex fluorinated intermediates (Qiu et al., 2009).
Environmental and Toxicological Studies
Research on the environmental occurrence and toxicity of Synthetic Phenolic Antioxidants (SPAs) sheds light on their widespread use and potential health implications. These compounds, found in various environmental matrices and human samples, pose concerns regarding their hepatic toxicity and endocrine-disrupting effects. This emphasizes the need for developing safer alternatives and understanding the environmental impact of widely used chemical substances (Liu & Mabury, 2020).
Advances in Imaging Techniques
The development of amyloid imaging ligands for Alzheimer's disease represents a significant advancement in diagnostic techniques. These ligands, such as 18F-FDDNP and 11C-PIB, enable the in vivo measurement of amyloid in the brain, facilitating early detection and the evaluation of new therapies. This highlights the role of chemical compounds in enhancing medical diagnostics and understanding disease mechanisms (Nordberg, 2007).
Novel Synthetic Strategies
The review of synthetic strategies for 1,4- and 1,5-benzodiazepines using o-phenylenediamine showcases the significance of this precursor in developing compounds with a wide range of biological activities. This not only highlights the versatility of o-phenylenediamine in organic synthesis but also the continuous innovation in synthetic methodologies to create biologically active moieties (Teli et al., 2023).
Properties
IUPAC Name |
1-N-butyl-4-fluoro-1-N-methylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-3-4-7-14(2)11-6-5-9(12)8-10(11)13/h5-6,8H,3-4,7,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHINOQNYWFBCQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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